(E)-3,4-Dimethoxycinnamyl alcohol chemical structure and properties
(E)-3,4-Dimethoxycinnamyl alcohol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (E)-3,4-Dimethoxycinnamyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is characterized by a cinnamyl alcohol skeleton with two methoxy (B1213986) groups substituted on the phenyl ring.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol[1] |
| CAS Number | 40918-90-9[1][2] |
| Molecular Formula | C₁₁H₁₄O₃[1][2] |
| Molecular Weight | 194.23 g/mol [1][2] |
| Appearance | White solid[2] |
| Solubility | Soluble in DMSO (60 mg/mL)[2] |
Table 2: Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 7.03 (d, J=1.9 Hz, 1H), 6.91 (dd, J=8.2, 1.9 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 6.54 (dt, J=15.8, 1.5 Hz, 1H), 6.24 (dt, J=15.8, 5.5 Hz, 1H), 4.29 (dd, J=5.5, 1.5 Hz, 2H), 3.87 (s, 3H), 3.86 (s, 3H) |
| ¹³C NMR | 149.2, 148.9, 130.8, 129.8, 128.9, 119.7, 111.3, 108.9, 63.8, 55.9, 55.8 |
Note: NMR data is sourced from a publicly available database and should be confirmed by experimental analysis.
Synthesis
A common and effective method for the synthesis of (E)-3,4-Dimethoxycinnamyl alcohol is the reduction of its corresponding carboxylic acid, 3,4-dimethoxycinnamic acid, or its ester derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.
Experimental Protocol: Reduction of 3,4-Dimethoxycinnamic Acid with LiAlH₄
This protocol is a representative procedure based on established methods for the reduction of cinnamic acid derivatives.
Materials:
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3,4-Dimethoxycinnamic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
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10% Sulfuric acid
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Anhydrous sodium sulfate
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Standard laboratory glassware for air-sensitive reactions (three-necked flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
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Addition of Substrate: Dissolve 3,4-dimethoxycinnamic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts.
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Extraction: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.
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Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure (E)-3,4-Dimethoxycinnamyl alcohol.
Biological Activities and Experimental Protocols
(E)-3,4-Dimethoxycinnamyl alcohol has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimutagenic effects.
Antioxidant Activity
The antioxidant properties of (E)-3,4-Dimethoxycinnamyl alcohol are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity can be evaluated using various in vitro assays.
This protocol is a standard method for assessing the free radical scavenging activity of chemical compounds.
Materials:
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(E)-3,4-Dimethoxycinnamyl alcohol
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2,2-Diphenyl-1-picrylhydrazyl (DPPH)
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Methanol
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96-well microplate
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Microplate reader
Procedure:
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Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
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Sample Preparation: Prepare a series of dilutions of (E)-3,4-Dimethoxycinnamyl alcohol in methanol.
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Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
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Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
This assay provides another measure of antioxidant activity.
Materials:
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(E)-3,4-Dimethoxycinnamyl alcohol
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2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
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Potassium persulfate
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Ethanol (B145695) or phosphate-buffered saline (PBS)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
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Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
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Sample Preparation: Prepare a series of dilutions of (E)-3,4-Dimethoxycinnamyl alcohol in the same solvent used for diluting the ABTS•⁺ solution.
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Assay: In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample dilution.
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Incubation: Incubate the plate at room temperature for 6 minutes.
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Measurement: Measure the absorbance at 734 nm.
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Calculation: The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay.
Anti-inflammatory Activity
Preliminary studies suggest that (E)-3,4-Dimethoxycinnamyl alcohol possesses anti-inflammatory properties. While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway and the inhibition of prostaglandin (B15479496) synthesis.
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of (E)-3,4-Dimethoxycinnamyl alcohol, based on the known pathways affected by structurally similar compounds.
Caption: Proposed anti-inflammatory mechanism of (E)-3,4-Dimethoxycinnamyl alcohol.
This proposed pathway suggests that (E)-3,4-Dimethoxycinnamyl alcohol may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB. Additionally, it may directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Conclusion
(E)-3,4-Dimethoxycinnamyl alcohol is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical nature, synthesis, and potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in the development of new therapeutic agents for oxidative stress and inflammation-related disorders.
